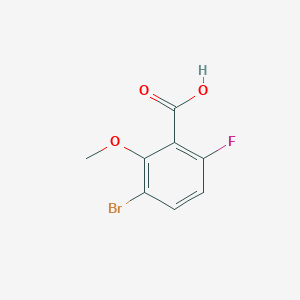

3-Bromo-6-fluoro-2-methoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-fluoro-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-7-4(9)2-3-5(10)6(7)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSPJCQSBRAYCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 6 Fluoro 2 Methoxybenzoic Acid

Synthesis of the Precursor: 6-Fluoro-2-methoxybenzoic acid

While 6-fluoro-2-methoxybenzoic acid is commercially available from various chemical suppliers, understanding its synthesis provides a complete picture of the chemical pathway. A common laboratory-scale synthesis involves the oxidation of the corresponding aldehyde, 6-fluoro-2-methoxybenzaldehyde. A typical procedure would involve dissolving the aldehyde in a suitable solvent and treating it with an oxidizing agent, such as potassium permanganate (B83412) or hydrogen peroxide under basic conditions, followed by acidification to yield the carboxylic acid. Another potential route is the ortho-lithiation of 1-fluoro-3-methoxybenzene followed by carboxylation with carbon dioxide.

Bromination of 6-Fluoro-2-methoxybenzoic acid

The key step in the synthesis is the regioselective bromination of 6-fluoro-2-methoxybenzoic acid. A well-documented method for the bromination of a closely related compound, 2-methoxybenzoic acid (o-anisic acid), utilizes N-Bromosuccinimide (NBS) in an aqueous alkaline solution. This method is advantageous as it often proceeds under mild conditions and can offer high selectivity, minimizing the formation of isomeric byproducts.

A proposed procedure for the synthesis of this compound is as follows:

Dissolution and Salt Formation: 6-Fluoro-2-methoxybenzoic acid is dissolved in an aqueous solution of a base, such as sodium hydroxide, to form the corresponding sodium benzoate (B1203000) salt. This step serves to activate the ring towards electrophilic substitution and enhances solubility.

Bromination: The solution is cooled, typically to a temperature between 0 and 5°C. N-Bromosuccinimide is then added portion-wise while maintaining the low temperature. The reaction is stirred for a period until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Workup and Isolation: Upon completion of the reaction, the mixture is acidified with a mineral acid, such as hydrochloric acid, to precipitate the crude this compound. The solid product is then collected by filtration.

Purification: The crude product may be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product of high purity.

The following table summarizes the key parameters of this proposed synthetic step:

| Parameter | Description |

| Starting Material | 6-Fluoro-2-methoxybenzoic acid |

| Reagent | N-Bromosuccinimide (NBS) |

| Solvent | Aqueous Sodium Hydroxide |

| Reaction Temperature | 0-5 °C |

| Workup | Acidification with HCl |

| Purification | Recrystallization |

Alternative Bromination Reagents

While NBS is a preferred reagent for its selectivity and handling, other brominating agents could also be employed. These include bromine in a suitable solvent like acetic acid, or dibromoisocyanuric acid. However, these reagents may be more aggressive and could lead to the formation of undesired byproducts, necessitating more rigorous purification steps.

Industrial Production Considerations

Process Optimization

For a scalable synthesis, each step of the laboratory procedure would be optimized. This includes:

Raw Material Sourcing: Securing a reliable and cost-effective supply of the starting material, 6-fluoro-2-methoxybenzoic acid, is crucial.

Reaction Conditions: A thorough investigation into the optimal reaction temperature, concentration of reactants, and reaction time would be conducted to maximize yield and minimize batch time.

Solvent Selection: While water is an environmentally friendly solvent, other solvent systems might be explored to improve reaction kinetics or ease of product isolation. The chosen solvent should be readily recoverable and recyclable.

Automation and Control: Industrial production would utilize automated reactors with precise control over temperature, addition rates of reagents, and pH to ensure batch-to-batch consistency and safety.

Directed Ortho-Metalation (DoM) Strategies

Waste Management and Environmental Impact

The environmental impact of the process is a significant consideration. The aqueous waste streams from the reaction and purification steps would require treatment to neutralize any remaining acids or bases and to remove organic residues before discharge. Solvent recovery and recycling would be implemented to minimize volatile organic compound (VOC) emissions.

Quality Control

Stringent quality control measures would be in place at all stages of production. This would involve the use of analytical techniques such as HPLC, gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy to verify the purity of the starting materials, monitor the progress of the reaction, and confirm the identity and purity of the final product.

The following table outlines key considerations for industrial production:

| Consideration | Details |

| Reactor Type | Glass-lined or stainless steel reactor with temperature and pH control. |

| Safety Measures | Enclosed systems to handle reagents, proper ventilation, and emergency shutdown procedures. |

| Product Isolation | Industrial-scale filtration and drying equipment. |

| Waste Treatment | Neutralization and treatment of aqueous waste streams. |

| Regulatory Compliance | Adherence to local and international regulations for chemical manufacturing. |

Reactivity and Reaction Pathways of 3 Bromo 6 Fluoro 2 Methoxybenzoic Acid

Transformations Involving the Bromine Atom

The bromine atom on the aromatic ring of 3-bromo-6-fluoro-2-methoxybenzoic acid is the primary site for a variety of powerful cross-coupling and substitution reactions. The electronic environment of the benzene (B151609) ring, influenced by the electron-withdrawing fluorine and carboxylic acid groups and the electron-donating methoxy (B1213986) group, will impact the reactivity of the C-Br bond.

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different chemical groups with the aid of a metal catalyst. For this compound, the bromine atom serves as a handle for the introduction of various organic fragments.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. researchgate.netgre.ac.uknih.govmdpi.comnih.gov This reaction is a versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl structures. rsc.orgajrconline.org In a typical reaction, this compound would be reacted with an arylboronic acid in the presence of a palladium catalyst and a base. tcichemicals.comnih.govresearchgate.netdoi.org

Hypothetical Reaction Scheme:

Table 1: Hypothetical Reaction Parameters for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 6-fluoro-2-methoxy-[1,1'-biphenyl]-3-carboxylic acid |

| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 6-fluoro-2-methoxy-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid |

| 3 | 3-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 6-fluoro-2-methoxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid |

Note: This table is illustrative and based on general knowledge of the Suzuki-Miyaura coupling. Actual reaction conditions and outcomes would require experimental verification.

The Ullmann condensation or Ullmann-type reaction is a copper-catalyzed reaction of an aryl halide with an alcohol, amine, or thiol. nih.govorganic-chemistry.org This reaction is particularly useful for the formation of diaryl ethers, diarylamines, and diaryl thioethers. In the context of this compound, it could be reacted with a phenol (B47542) or an amine in the presence of a copper catalyst and a base to form the corresponding ether or amine linkage. nih.gov

Hypothetical Reaction Scheme:

Table 2: Hypothetical Reaction Parameters for Ullmann Coupling

| Entry | Reactant | Catalyst | Base | Solvent | Product |

| 1 | Phenol | CuI | K₂CO₃ | Pyridine | 3-(phenoxy)-6-fluoro-2-methoxybenzoic acid |

| 2 | Aniline | Cu₂O | Cs₂CO₃ | DMF | 3-(phenylamino)-6-fluoro-2-methoxybenzoic acid |

| 3 | 4-Methoxyphenol | Cu(OAc)₂ | K₃PO₄ | NMP | 3-(4-methoxyphenoxy)-6-fluoro-2-methoxybenzoic acid |

Note: This table is illustrative and based on general knowledge of the Ullmann coupling. Actual reaction conditions and outcomes would require experimental verification.

The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organohalide. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. nih.govrsc.org this compound could be coupled with various organostannanes to form new carbon-carbon bonds.

Hypothetical Reaction Scheme:

Table 3: Hypothetical Reaction Parameters for Stille Coupling

| Entry | Organostannane | Catalyst | Additive | Solvent | Product |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | LiCl | Toluene | 6-fluoro-2-methoxy-[1,1'-biphenyl]-3-carboxylic acid |

| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | - | THF | 3-ethenyl-6-fluoro-2-methoxybenzoic acid |

| 3 | (Thiophen-2-yl)tributylstannane | Pd₂(dba)₃ / P(fur)₃ | CuI | NMP | 6-fluoro-2-methoxy-3-(thiophen-2-yl)benzoic acid |

Note: This table is illustrative and based on general knowledge of the Stille coupling. Actual reaction conditions and outcomes would require experimental verification.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an aryl halide or triflate with an amine. organic-chemistry.orgresearchgate.netresearchgate.net This reaction is a powerful method for the synthesis of arylamines. researchgate.netresearchgate.net this compound could be reacted with primary or secondary amines in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Hypothetical Reaction Scheme:

Table 4: Hypothetical Reaction Parameters for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Product |

| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 3-(morpholino)-6-fluoro-2-methoxybenzoic acid |

| 2 | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 3-(phenylamino)-6-fluoro-2-methoxybenzoic acid |

| 3 | Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | THF | 3-(benzylamino)-6-fluoro-2-methoxybenzoic acid |

Note: This table is illustrative and based on general knowledge of the Buchwald-Hartwig amination. Actual reaction conditions and outcomes would require experimental verification.

Halogen-metal exchange is a fundamental reaction in organometallic chemistry where a halogen atom in an organic compound is swapped for a metal atom. wikipedia.org This reaction is commonly used to prepare organolithium or Grignard reagents, which are powerful nucleophiles and can react with a wide range of electrophiles. mdpi.comtcnj.eduprinceton.edu Treatment of this compound with a strong organolithium reagent, such as n-butyllithium, would likely lead to the formation of a lithiated intermediate. psu.eduepfl.chnih.govarkat-usa.org The presence of the acidic carboxylic acid proton would need to be considered, potentially requiring protection or the use of excess organolithium reagent.

Hypothetical Reaction Scheme:

Table 5: Hypothetical Halogen-Metal Exchange and Subsequent Reactions

| Entry | Reagent | Electrophile (E⁺) | Product |

| 1 | n-BuLi | CO₂ | 6-fluoro-2-methoxyisophthalic acid |

| 2 | t-BuLi | DMF | 3-formyl-6-fluoro-2-methoxybenzoic acid |

| 3 | i-PrMgCl·LiCl | I₂ | 6-fluoro-3-iodo-2-methoxybenzoic acid |

Note: This table is illustrative and based on general knowledge of halogen-metal exchange reactions. Actual reaction conditions and outcomes would require experimental verification.

Cross-Coupling Reactions

Reactions at the Fluorine Atom

The fluorine atom at the 6-position of this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is enhanced by the presence of the electron-withdrawing carboxylic acid group and the bromine atom, which help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

In SNAr reactions, a nucleophile attacks the carbon atom bearing the fluorine, leading to the displacement of the fluoride (B91410) ion. The rate of this reaction is generally faster with fluorine compared to other halogens in this type of substitution due to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack.

Common nucleophiles that can displace the fluorine atom include amines, alkoxides, and thiolates. For instance, reaction with primary or secondary amines can yield the corresponding 6-amino-3-bromo-2-methoxybenzoic acid derivatives. Similarly, treatment with sodium methoxide (B1231860) would be expected to produce 3-bromo-2,6-dimethoxybenzoic acid. The general mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion, followed by the elimination of the fluoride ion to restore aromaticity.

| Nucleophile | Product |

| Primary/Secondary Amine (R₂NH) | 3-Bromo-6-(dialkylamino)-2-methoxybenzoic acid |

| Alkoxide (RO⁻) | 3-Bromo-6-alkoxy-2-methoxybenzoic acid |

| Thiolate (RS⁻) | 3-Bromo-6-(alkylthio)-2-methoxybenzoic acid |

Chemistry of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations.

The carboxylic acid can be readily converted to amides and esters under standard conditions. Amidation can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with a primary or secondary amine. Direct coupling of the carboxylic acid with an amine is also possible using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Esterification is typically carried out by reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), in a process known as Fischer esterification. Alternatively, the carboxylate can be reacted with an alkyl halide under basic conditions.

| Reaction | Reagents | Product |

| Amidation (via acyl chloride) | 1. SOCl₂ or (COCl)₂ 2. R₂NH | 3-Bromo-6-fluoro-2-methoxy-N,N-dialkylbenzamide |

| Amidation (direct coupling) | R₂NH, DCC or EDC | 3-Bromo-6-fluoro-2-methoxy-N,N-dialkylbenzamide |

| Esterification (Fischer) | ROH, H₂SO₄ | Alkyl 3-bromo-6-fluoro-2-methoxybenzoate |

| Esterification (with alkyl halide) | 1. Base (e.g., K₂CO₃) 2. R-X | Alkyl 3-bromo-6-fluoro-2-methoxybenzoate |

The carboxylic acid group can be reduced to a primary alcohol, (3-bromo-6-fluoro-2-methoxyphenyl)methanol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent being a common choice. Borane (BH₃) complexes, such as BH₃·THF, can also be used and may offer better selectivity in the presence of other reducible functional groups.

Removal of the carboxylic acid group (decarboxylation) from aromatic rings can be challenging but can be achieved under certain conditions. Thermal decarboxylation of benzoic acids generally requires high temperatures. However, the presence of ortho-substituents can influence the ease of this reaction. More commonly, decarboxylation is facilitated by a catalyst. Copper-catalyzed decarboxylation has been shown to be effective for a range of substituted benzoic acids. researchgate.net This typically involves heating the benzoic acid in the presence of a copper salt, often with a ligand, in a high-boiling solvent.

Reactivity of the Methoxy Group

The methoxy group is generally stable, but the ether linkage can be cleaved under harsh conditions to yield the corresponding phenol, 3-bromo-6-fluoro-2-hydroxybenzoic acid. chemblink.com Strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can effect this cleavage at elevated temperatures. Lewis acids are also powerful reagents for demethylation. Boron tribromide (BBr₃) is a particularly effective reagent for cleaving aryl methyl ethers, often at low temperatures. The reaction proceeds by coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group.

| Reagent | Product |

| HBr or HI (conc.) | 3-Bromo-6-fluoro-2-hydroxybenzoic acid |

| BBr₃ | 3-Bromo-6-fluoro-2-hydroxybenzoic acid |

Ether Cleavage and Demethylation Reactions

The cleavage of the ether bond in aryl methyl ethers, such as the methoxy group in this compound, is a common transformation in organic synthesis. This reaction, which results in the formation of a phenol, is typically achieved under strong acidic conditions or with the use of specific Lewis acids. masterorganicchemistry.compressbooks.pub

Strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are frequently employed for this purpose. pressbooks.pub The reaction mechanism generally involves the protonation of the ether oxygen, making the methyl group susceptible to nucleophilic attack by the halide ion (an SN2 pathway) or, in cases where a stable carbocation can be formed, an SN1 pathway. chemistrysteps.commasterorganicchemistry.com For a primary methyl ether, the SN2 mechanism is expected to be dominant. masterorganicchemistry.com The presence of electron-withdrawing groups, such as the bromine and fluorine atoms on the aromatic ring of the title compound, would likely influence the reaction conditions required for ether cleavage by affecting the electron density on the ether oxygen.

Lewis acids, such as boron tribromide (BBr₃), are also highly effective reagents for the demethylation of aryl methyl ethers. This method often proceeds under milder conditions compared to strong protic acids. The reaction mechanism involves the coordination of the Lewis acid to the ether oxygen, followed by the cleavage of the carbon-oxygen bond.

Due to the absence of specific studies on this compound, the following table presents hypothetical reaction conditions for its demethylation based on general literature procedures for related compounds.

| Reagent | Solvent | Temperature (°C) | Potential Product |

| HBr (conc. aq.) | Acetic Acid | Reflux | 3-Bromo-6-fluoro-2-hydroxybenzoic acid |

| HI (conc. aq.) | Acetic Acid | Reflux | 3-Bromo-6-fluoro-2-hydroxybenzoic acid |

| BBr₃ | Dichloromethane | -78 to rt | 3-Bromo-6-fluoro-2-hydroxybenzoic acid |

Note: This data is illustrative and not based on experimental results for this compound.

Regioselective Functionalization and Derivatization Studies

The regioselectivity of functionalization reactions on substituted aromatic rings is governed by the directing effects of the existing substituents. In this compound, the directing effects of the bromo, fluoro, methoxy, and carboxylic acid groups would collectively influence the position of any subsequent substitution.

The methoxy group is a strong activating group and is ortho-, para- directing. The fluorine and bromine atoms are deactivating yet also ortho-, para- directing. The carboxylic acid group is a deactivating group and is meta- directing. The interplay of these electronic effects, along with steric hindrance from the existing substituents, would determine the outcome of electrophilic aromatic substitution reactions. For instance, further bromination or nitration would be expected to occur at the C5 position, which is para to the activating methoxy group and ortho to the bromine, and not sterically hindered.

Derivatization of the carboxylic acid group is a more predictable reaction pathway. Standard methods can be employed to convert the carboxylic acid into esters, amides, or acid chlorides. For example, esterification can be achieved by reaction with an alcohol under acidic conditions (Fischer esterification). ossila.com Conversion to an acid chloride, a more reactive intermediate, can be accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This acid chloride can then be reacted with a variety of nucleophiles to form a range of derivatives.

While no specific regioselective functionalization or derivatization studies have been published for this compound, the table below outlines potential derivatization reactions based on the known reactivity of benzoic acids.

| Reaction Type | Reagent(s) | Potential Product |

| Esterification | Methanol (B129727), H₂SO₄ (cat.) | Methyl 3-bromo-6-fluoro-2-methoxybenzoate |

| Amidation | SOCl₂, then NH₃ | 3-Bromo-6-fluoro-2-methoxybenzamide |

| Acid Chloride Formation | SOCl₂ or (COCl)₂ | 3-Bromo-6-fluoro-2-methoxybenzoyl chloride |

Note: This data is illustrative and not based on experimental results for this compound.

Mechanistic and Kinetic Investigations

Elucidation of Reaction Mechanisms for Key Transformations

The key transformations involving 3-bromo-6-fluoro-2-methoxybenzoic acid are likely to be further electrophilic aromatic substitutions, nucleophilic aromatic substitutions, or modifications of the carboxylic acid group. A plausible reaction mechanism for the formation of this compound itself involves the bromination of 6-fluoro-2-methoxybenzoic acid. This reaction would proceed via an electrophilic aromatic substitution mechanism.

The methoxy (B1213986) group (-OCH₃) is a strong activating group and is ortho-, para-directing. The fluorine atom (-F) is a deactivating group but is also ortho-, para-directing. The carboxylic acid group (-COOH) is a deactivating group and is meta-directing. The directing effects of these substituents on the aromatic ring determine the position of the incoming electrophile (in this case, Br⁺).

In the precursor, 6-fluoro-2-methoxybenzoic acid, the positions ortho and para to the strongly activating methoxy group are favored for electrophilic attack. The position para to the methoxy group is already occupied by the fluorine atom. The positions ortho to the methoxy group are at C1 and C3. The C1 position is substituted with the carboxylic acid group. Therefore, the most likely position for bromination is C3, leading to the formation of this compound.

The mechanism would involve the generation of a bromine electrophile (Br⁺), often from Br₂ with a Lewis acid catalyst. This electrophile is then attacked by the electron-rich benzene (B151609) ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The final step is the deprotonation of the arenium ion by a weak base to restore the aromaticity of the ring.

Kinetic Studies on Reaction Rates and Orders

The rate of electrophilic substitution is expected to be slower than that of benzene due to the presence of three deactivating groups. However, the strong activating effect of the methoxy group somewhat counteracts this deactivation. Kinetic studies on similar polysubstituted aromatic compounds generally show that the reaction rates are highly dependent on the nature of the electrophile, the solvent, and the reaction temperature.

Table 1: Predicted Kinetic Parameters for the Bromination of 6-fluoro-2-methoxybenzoic acid

| Parameter | Predicted Value/Order | Influencing Factors |

| Reaction Order (Aromatic) | First Order | Concentration of 6-fluoro-2-methoxybenzoic acid |

| Reaction Order (Bromine) | First Order | Concentration of the brominating agent (e.g., Br₂) |

| Overall Reaction Order | Second Order | Combined effect of reactant concentrations |

| Rate Constant (k) | Moderate | Electronic effects of substituents, temperature, catalyst |

Regiochemical Control and Factors Influencing Selectivity

Regioselectivity in the synthesis and reactions of this compound is governed by the directing effects of the substituents. The methoxy group is a powerful ortho-, para-director, while the fluorine atom is a weaker ortho-, para-director. The carboxylic acid and bromine are meta-directors.

In the formation of this compound from 6-fluoro-2-methoxybenzoic acid, the position of bromination is selectively directed to the C3 position. This is due to the strong activating and directing effect of the methoxy group at C2, which directs the incoming electrophile to its ortho position (C3). The steric hindrance from the adjacent carboxylic acid group at C1 might slightly disfavor this position, but the electronic effect of the methoxy group is dominant.

For subsequent reactions on this compound, the regioselectivity of further substitution would be a complex interplay of the existing four substituents. The most activated positions would be those ortho and para to the methoxy group, but these are already substituted. Therefore, further electrophilic substitution is likely to be difficult and may require harsh reaction conditions.

Role of Catalysts and Additives in Reaction Pathways

Catalysts play a crucial role in many reactions involving aromatic compounds. In the case of the synthesis of this compound via electrophilic bromination, a Lewis acid catalyst such as FeBr₃, AlCl₃, or ZnCl₂ would typically be employed. The catalyst polarizes the Br-Br bond in molecular bromine, generating a more potent electrophile (Br⁺), which is necessary to overcome the energy barrier for the attack on the substituted benzene ring.

The choice of catalyst can also influence the regioselectivity of the reaction, although in this specific case, the directing effects of the substituents are quite clear. Additives, such as a proton scavenger, might be used to neutralize the HBr byproduct of the bromination reaction, which could otherwise lead to side reactions.

Investigation of Reaction Intermediates

The primary reaction intermediate in the electrophilic bromination to form this compound is the arenium ion (sigma complex). This intermediate is a resonance-stabilized carbocation. The stability of the arenium ion is a key factor in determining the rate and regioselectivity of the reaction.

The positive charge in the arenium ion formed during the bromination at the C3 position can be delocalized over the aromatic ring and, importantly, can be stabilized by the lone pair of electrons on the oxygen atom of the methoxy group at C2 through resonance. This stabilization makes the formation of the arenium ion leading to the 3-bromo product more favorable than the formation of other possible isomers.

Direct observation of such intermediates is challenging due to their high reactivity and short lifetimes. However, their existence is well-established through numerous mechanistic studies on electrophilic aromatic substitution reactions.

Computational Chemistry and Theoretical Studies

Electronic Structure and Bonding Analysis

The electronic structure of 3-Bromo-6-fluoro-2-methoxybenzoic acid is fundamentally dictated by the interplay of its constituent functional groups: the electron-withdrawing bromine and fluorine atoms, the electron-donating methoxy (B1213986) group, and the electron-withdrawing carboxylic acid group, all attached to a benzene (B151609) ring. An electronic structure analysis, typically performed using quantum chemical methods like Density Functional Theory (DFT), can quantify these effects.

Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution, orbital interactions, and bonding within a molecule. jocpr.comuky.edu This analysis provides a more intuitive chemical picture than raw molecular orbitals. For this compound, NBO analysis would reveal the polarization of sigma (σ) and pi (π) bonds. The high electronegativity of fluorine and bromine would lead to a significant withdrawal of electron density from the attached carbon atoms. Conversely, the methoxy group would donate electron density to the aromatic ring through resonance, while the carboxylic acid group would withdraw density.

These competing electronic effects create a complex charge distribution across the molecule, which is crucial for understanding its reactivity. The analysis can be summarized in a table of calculated atomic charges.

Interactive Data Table: Hypothetical Natural Population Analysis (NPA) Charges This table illustrates the expected charge distribution on key atoms of the molecule, as would be calculated at a DFT level of theory (e.g., B3LYP/6-311G++(d,p)). Negative values indicate an accumulation of electron density, while positive values indicate a deficiency.

| Atom | Hypothetical NPA Charge (a.u.) | Predicted Electronic Effect |

| C1 (of COOH) | +0.45 | Electron deficient due to attached oxygen atoms |

| C2 (of Methoxy) | +0.20 | Influenced by methoxy and fluorine |

| C3 (of Bromo) | -0.10 | Net effect of bromo-withdrawal and methoxy-donation |

| C6 (of Fluoro) | +0.25 | Strong electron withdrawal by fluorine |

| O (Carbonyl) | -0.60 | Highly electronegative, strong polarization of C=O bond |

| O (Hydroxyl) | -0.70 | Electronegative, involved in hydrogen bonding |

| Br | -0.05 | Inductive withdrawal |

| F | -0.35 | Strongest inductive withdrawal |

Prediction of Molecular Conformations and Energetics

The three-dimensional structure of this compound is not rigid. Rotation is possible around several single bonds, primarily the C-COOH bond and the C-OCH₃ bond, leading to different spatial arrangements known as conformations. Computational methods are essential for identifying the most stable conformers and understanding the energy barriers between them. ucl.ac.ukucsb.edu

A conformational analysis would involve systematically rotating these key dihedral angles and calculating the potential energy at each step to map out the potential energy surface. This process identifies local energy minima, which correspond to stable conformers, and transition states, which are the energy maxima connecting them. uky.edunih.gov

For this molecule, the orientation of the carboxylic acid group relative to the benzene ring is critical. It can be either planar or non-planar with the ring. The methoxy group's methyl moiety can also be oriented in different positions relative to the ring plane. Steric hindrance between the bulky bromine atom, the methoxy group, and the carboxylic acid group at adjacent positions significantly influences the preferred conformations. The most stable conformer (the global minimum) is the one with the lowest calculated energy.

Interactive Data Table: Hypothetical Relative Energies of Conformers This table shows plausible relative energies for different conformations of the molecule, calculated to determine their relative stability at room temperature. Energy is typically given in kJ/mol relative to the most stable conformer (Conformer A).

| Conformer | Dihedral Angle (C6-C1-C(O)-O) | Dihedral Angle (C1-C2-O-CH3) | Relative Energy (kJ/mol) | % Population (298 K) |

| A | 0.5° | 178.0° | 0.00 | 75.5% |

| B | 179.5° | 177.5° | 5.20 | 12.1% |

| C | 1.0° | 2.5° | 7.50 | 5.8% |

| D | 178.9° | 3.0° | 9.80 | 2.6% |

| Other | - | - | >10 | <4% |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can model the entire pathway of a chemical reaction, providing insights into its mechanism and kinetics. nih.gov A common reaction for benzoic acids is esterification. dnu.dp.uaresearchgate.net Modeling the acid-catalyzed esterification of this compound with an alcohol like methanol (B129727) would involve several steps.

The process begins by calculating the energies of the reactants (the benzoic acid derivative and methanol). Then, the structures and energies of all intermediates and transition states along the reaction coordinate are determined. A key step is locating the transition state (TS), which represents the highest energy point on the lowest energy path from reactants to products. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor determining the reaction rate.

By characterizing the vibrational frequencies of the transition state structure, it can be confirmed as a true saddle point on the potential energy surface (it should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate).

Interactive Data Table: Hypothetical Reaction Profile for Esterification This table provides an example of the energetic profile for a hypothetical esterification reaction, illustrating the energy changes as the reaction progresses.

| Species | Description | Relative Energy (kJ/mol) |

| Reactants | This compound + Methanol | 0.0 |

| TS1 | First transition state (tetrahedral intermediate formation) | +65.0 |

| Intermediate | Tetrahedral intermediate | +15.0 |

| TS2 | Second transition state (water elimination) | +75.5 |

| Products | Methyl 3-bromo-6-fluoro-2-methoxybenzoate + Water | -10.0 |

Density Functional Theory (DFT) Calculations for Reactivity Predictions

DFT is a workhorse of modern computational chemistry for predicting molecular reactivity. nih.gov By calculating various electronic properties, or "reactivity descriptors," one can predict how a molecule will behave in a chemical reaction.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. scielo.org.za

Molecular Electrostatic Potential (MEP): The MEP is a map of electrostatic potential onto the electron density surface of a molecule. It visually identifies regions of positive and negative potential. Red/yellow areas (negative potential) indicate electron-rich regions susceptible to electrophilic attack, while blue areas (positive potential) indicate electron-poor regions susceptible to nucleophilic attack. For this molecule, the MEP would show strong negative potential around the carbonyl oxygen and a positive potential around the acidic hydrogen.

Fukui Functions: These descriptors quantify the change in electron density at a specific point in the molecule when an electron is added or removed. They help to identify the most reactive sites for nucleophilic and electrophilic attacks with greater precision than MEP alone.

Interactive Data Table: Hypothetical DFT Reactivity Descriptors This table lists key reactivity indices for this compound that would be calculated using DFT.

| Descriptor | Hypothetical Value | Interpretation |

| HOMO Energy | -7.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Suggests relatively high kinetic stability |

| Ionization Potential | 7.2 eV | Energy required to remove an electron |

| Electron Affinity | 1.5 eV | Energy released upon gaining an electron |

| Global Hardness (η) | 2.85 eV | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.75 eV | A global measure of electrophilic character |

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate variations in the chemical structure of a series of compounds with their measured reactivity. researchgate.net To build a QSRR model involving this compound, one would first need experimental reactivity data (e.g., reaction rate constants) for a set of structurally similar benzoic acid derivatives.

Next, a wide range of molecular descriptors would be calculated for each molecule in the set using computational software. These descriptors fall into several categories:

Electronic: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific conformational descriptors.

Topological: Indices that describe molecular branching and connectivity. mdpi.com

Hydrophobicity: Such as the logarithm of the partition coefficient (logP).

Finally, statistical methods like multiple linear regression (MLR) are used to create a mathematical equation that links a selection of these descriptors to the observed reactivity. Such a model could then be used to predict the reactivity of new, unsynthesized compounds like this compound based solely on its calculated descriptors.

Interactive Data Table: Potential Descriptors for a QSRR Model This table lists examples of descriptors that would be calculated for this compound to be used in developing a QSRR model.

| Descriptor Class | Example Descriptor | Hypothetical Value | Relevance to Reactivity |

| Electronic | Dipole Moment | 3.5 D | Reflects overall molecular polarity |

| Electronic | LUMO Energy | -1.5 eV | Relates to susceptibility to nucleophilic attack |

| Steric | Molecular Volume | 165 ų | Influences accessibility of the reaction center |

| Steric | Solvent Accessible Surface Area | 350 Ų | Describes the molecule's interaction surface |

| Hydrophobicity | LogP | 2.8 | Governs partitioning between aqueous and organic phases |

| Topological | Balaban J index | 2.15 | Encodes information about molecular shape and size |

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, spin-spin couplings, and signal integrations, the precise arrangement of atoms within the molecule can be determined. Due to the absence of experimentally recorded spectra in the public domain, the following sections detail the predicted NMR data for 3-Bromo-6-fluoro-2-methoxybenzoic acid based on established principles of NMR theory.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The aromatic region will be particularly informative due to the substitution pattern on the benzene (B151609) ring.

The two aromatic protons are in different chemical environments and are expected to appear as doublets due to coupling with the adjacent fluorine atom. The proton at the 5-position (H-5) is anticipated to resonate further downfield compared to the proton at the 4-position (H-4) due to the deshielding effect of the adjacent bromine atom. The methoxy protons will appear as a singlet in the upfield region, and the acidic proton of the carboxylic acid group will likely be a broad singlet at a significantly downfield chemical shift, which may be solvent-dependent.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | 7.60 - 7.80 | Doublet of doublets (dd) | J(H-F) ≈ 8.0, J(H-H) ≈ 9.0 |

| H-4 | 7.10 - 7.30 | Doublet of doublets (dd) | J(H-F) ≈ 10.0, J(H-H) ≈ 9.0 |

| -OCH₃ | 3.80 - 4.00 | Singlet (s) | N/A |

| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Eight distinct signals are expected, corresponding to the eight carbon atoms in this compound. The chemical shifts will be influenced by the electronegativity of the substituents and the resonance effects within the aromatic ring. The carbons directly attached to the electronegative oxygen, fluorine, and bromine atoms will show significant downfield shifts. The carbonyl carbon of the carboxylic acid will be the most deshielded and appear at the lowest field.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 165.0 - 170.0 |

| C-F | 158.0 - 162.0 (d, ¹J(C-F) ≈ 240-250 Hz) |

| C-O | 150.0 - 155.0 |

| C-Br | 110.0 - 115.0 |

| C-COOH | 120.0 - 125.0 |

| Aromatic CH | 115.0 - 130.0 |

| Aromatic CH | 125.0 - 135.0 |

| -OCH₃ | 55.0 - 60.0 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. This signal will likely appear as a doublet of doublets due to coupling with the two neighboring aromatic protons (H-5 and H-4). The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Ar-F | -110.0 to -120.0 | Doublet of doublets (dd) | J(F-H5) ≈ 8.0, J(F-H4) ≈ 10.0 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. The theoretical monoisotopic mass of this compound (C₈H₆BrFO₃) can be calculated with high precision.

Calculated Exact Mass

| Molecular Formula | Isotope | Theoretical Exact Mass |

| C₈H₆⁷⁹BrFO₃ | ⁷⁹Br | 247.9484 |

| C₈H₆⁸¹BrFO₃ | ⁸¹Br | 249.9464 |

The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of approximately equal intensity separated by two mass units.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules like carboxylic acids. In ESI-MS, this compound is expected to be readily ionized.

In positive ion mode, the molecule is likely to be observed as the protonated molecule [M+H]⁺. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are also commonly observed. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected to be the base peak due to the acidic nature of the carboxylic acid group.

Expected ESI-MS Adducts

| Ionization Mode | Expected Ion |

| Positive | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |

| Negative | [M-H]⁻ |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, GC-MS analysis would typically require derivatization, such as esterification of the carboxylic acid group to increase its volatility. The derivatized analyte would then be separated on a capillary column (e.g., a DB-5ms) and subsequently ionized and fragmented in the mass spectrometer.

The resulting mass spectrum would be expected to show a distinct molecular ion peak corresponding to the derivatized compound. A key feature would be the isotopic pattern of the bromine atom (approximately 1:1 ratio for 79Br and 81Br), which would result in two molecular ion peaks (M and M+2) of nearly equal intensity. Characteristic fragmentation patterns would involve the loss of the methoxy group, the carboxyl group (as part of the ester), and halogen atoms, providing definitive structural confirmation. While GC is a viable technique for halogenated aromatic compounds, specific experimental data for the underivatized form of this particular benzoic acid is not readily found in published literature, likely due to its low volatility.

Ion Mobility-Mass Spectrometry (IM-MS) for Collision Cross Section (CCS) Analysis

Ion Mobility-Mass Spectrometry (IM-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled cell. This separation provides a Collision Cross Section (CCS) value, a key physical property that is characteristic of the ion's structure. For this compound, IM-MS can be particularly useful in distinguishing it from its isomers.

While experimental CCS data for this specific compound is not widely published, predictive models based on its structure can estimate these values. For instance, predicted CCS values have been calculated for isomeric compounds like 3-bromo-2-fluoro-6-methoxybenzoic acid. These predictions suggest that different adducts of the molecule (e.g., [M+H]+, [M+Na]+, [M-H]-) would have distinct CCS values, aiding in their identification. The use of IM-MS is increasingly relevant for the analysis of fluorinated organic compounds in complex matrices.

Below is a table of predicted Collision Cross Section (CCS) values for an isomer, 3-bromo-2-fluoro-6-methoxybenzoic acid , which illustrates the type of data obtained from such an analysis.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 248.95571 | 140.5 |

| [M+Na]⁺ | 270.93765 | 153.4 |

| [M-H]⁻ | 246.94115 | 145.1 |

| [M+NH₄]⁺ | 265.98225 | 161.1 |

| [M+K]⁺ | 286.91159 | 142.7 |

Table data is for the isomer 3-bromo-2-fluoro-6-methoxybenzoic acid and is based on predictive calculations.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit several characteristic absorption bands.

The most prominent features would be associated with the carboxylic acid group:

A very broad O-H stretching band, typically in the range of 3300-2500 cm-1.

A sharp and intense C=O (carbonyl) stretching band around 1700-1725 cm-1.

Other significant peaks would include:

C-O stretching vibrations from the carboxylic acid and methoxy ether groups, appearing in the 1320-1210 cm-1 and 1275-1200 cm-1 regions, respectively.

Aromatic C=C stretching vibrations in the 1600-1450 cm-1 region.

The C-F and C-Br stretching vibrations would be found in the fingerprint region, typically below 1400 cm-1 and 700 cm-1, respectively.

Analysis of the IR spectrum of the related compound, 3-bromobenzoic acid, confirms the presence of these key functional group absorptions.

Chromatographic Methods for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be most suitable for this analysis.

A typical RP-HPLC setup would involve:

Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient mixture of an aqueous buffer (such as 0.1% phosphoric acid or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Detection: UV detection, likely at a wavelength around 254 nm where the benzene ring exhibits strong absorbance.

This method would effectively separate the target compound from starting materials, by-products, and other impurities. Method validation according to ICH guidelines would establish parameters like linearity, precision, accuracy, and limits of detection and quantitation.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity. A UPLC method for this compound would allow for rapid purity checks and impurity profiling. The scalability of such methods means they can be adapted from analytical to preparative separations for isolating impurities. For related compounds, UPLC-compatible methods using smaller particle columns are noted as being available for fast applications.

Gas Chromatography (GC)

As mentioned in the GC-MS section, Gas Chromatography (GC) is suitable for analyzing this compound primarily after a derivatization step to increase its volatility. Without derivatization, the high boiling point and polar nature of the carboxylic acid group would lead to poor peak shape and potential thermal degradation in the GC inlet and column. However, for analyzing more volatile related impurities or starting materials in a sample of this compound, a GC method with a suitable column (e.g., DB-624) and temperature programming could be highly effective.

X-ray Crystallography for Solid-State Structural Elucidation

Molecular Conformation of Substituted Benzoic Acids

The orientation of the carboxylic acid group relative to the aromatic ring is a key structural feature in benzoic acid derivatives. Quantum chemical calculations on 2-fluoro- and 2-chlorobenzoic acids reveal the existence of multiple stable conformers, primarily differing in the dihedral angle of the carboxylic acid group with respect to the benzene ring. nih.gov For di-substituted benzoic acids like 2-chloro-6-fluorobenzoic acid, the conformational space is simplified, generally resulting in one cis and one trans conformer. nih.gov It is anticipated that this compound would exhibit a non-planar conformation, with the carboxylic acid group twisted out of the plane of the benzene ring due to steric hindrance from the ortho-methoxy group.

Crystal Packing and Intermolecular Interactions in Analogues

The crystal structure of benzoic acid and its derivatives is often characterized by the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. This classic R²₂(8) ring motif is a robust and common feature in the solid-state chemistry of carboxylic acids. researchgate.net

In the case of 3-bromobenzoic acid , a redetermination of its crystal structure at 120 K provided improved geometrical parameters. researchgate.net The study confirmed that the carboxylic acid group is inclined to the benzene ring by 18.7(2)°. researchgate.net The molecules form the expected inversion dimers via pairs of O—H⋯O hydrogen bonds. researchgate.net

For halogenated derivatives, other intermolecular interactions, such as halogen bonds, can play a significant role in the crystal packing. For instance, in the crystal structure of 2,6-dibromo-4-fluoroaniline, a related halogenated aromatic compound, various non-covalent interactions dictate the supramolecular assembly. researchgate.net The study of various bromo-derivatives of other aromatic systems also highlights the importance of halogen–π interactions in generating supramolecular structures. mdpi.comresearchgate.net In the crystal structure of 4-fluoro-2-(phenylamino)benzoic acid, two independent molecules in the asymmetric unit form A-B acid-acid dimers through O-H—O hydrogen bonds, and these dimers are further connected by weak C-H—F interactions. iucr.org

Table of Crystal Structure Data for a Closely Related Analogue: 3-Bromobenzoic Acid

| Parameter | Value |

| Empirical Formula | C₇H₅BrO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.220(3) |

| b (Å) | 4.689(2) |

| c (Å) | 26.67(1) |

| β (°) | 101.80(3) |

| Volume (ų) | 760.5 |

| Z | 4 |

| Temperature (K) | 120 |

| Hydrogen Bonding Motif | R²₂(8) ring (dimer) |

Data sourced from a study on the redetermination of the crystal structure of 3-bromobenzoic acid. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Building Block for Complex Architectures

3-Bromo-6-fluoro-2-methoxybenzoic acid serves as a crucial intermediate in the synthesis of intricate molecular structures, particularly within the pharmaceutical industry. The presence of multiple reaction sites on the aromatic ring allows for sequential and regioselective modifications, enabling the construction of complex scaffolds.

Patent literature highlights its application as a key starting material in the synthesis of advanced pharmaceutical intermediates. For instance, it is a documented reactant in the multi-step synthesis of inhibitors for the renal outer medullary potassium (ROMK) channel, which are targets for a new class of diuretics. It is also utilized in the synthetic pathway for developing Lysine Acetyltransferase (KAT) inhibitors, which are being investigated for various therapeutic applications.

The synthetic utility of this compound is demonstrated in its conversion to 3-bromo-6-fluoro-2-methoxybenzamide. This transformation, typically achieved by treatment with an activating agent like oxalyl chloride followed by reaction with an amine source, is a common step in building more complex, biologically active molecules.

Table 1: Selected Reactions and Transformations

| Starting Material | Reagents | Product | Application Area |

|---|---|---|---|

| This compound | 1. Oxalyl chloride, DMF2. Ammonia or Amine | 3-Bromo-6-fluoro-2-methoxybenzamide | Pharmaceutical Intermediate Synthesis |

This table showcases key transformations involving this compound, highlighting its role in the synthesis of valuable chemical intermediates.

Role in the Synthesis of Fluorinated Chemical Entities

The presence of a fluorine atom in this compound makes it an important precursor for the synthesis of other fluorinated molecules. Organofluorine compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties.

By utilizing this compound as a starting material, chemists can incorporate the fluoro-substituted phenyl ring into larger, more complex fluorinated molecules. The other functional groups on the ring, such as the bromine atom and the carboxylic acid, provide handles for further chemical modifications without disturbing the fluorine substituent. This allows for the targeted synthesis of a wide array of fluorinated compounds with potential applications in drug discovery and the development of advanced materials.

Application in Ligand Design for Catalytic Systems

The structural features of this compound make it a candidate for the design of specialized ligands for transition metal catalysis. The carboxylic acid group can be modified to create various coordinating moieties, while the electronic properties of the aromatic ring, influenced by the fluorine, bromine, and methoxy (B1213986) groups, can be fine-tuned to modulate the activity and selectivity of a metal catalyst.

While specific research detailing the direct use of ligands derived from this compound is emerging, the broader class of substituted benzoic acids is known to be employed in catalysis. For example, substituted 2-methoxybenzoic acids have been used as ligands or additives in transition-metal-catalyzed reactions, where they can influence the reaction's efficiency and stereoselectivity. The unique electronic and steric profile of this compound suggests its potential for developing novel ligands for a range of catalytic applications, including cross-coupling reactions.

Precursor for Specialty Chemicals and Functional Materials Development

Beyond its role in pharmaceutical synthesis, this compound is a precursor for a variety of specialty chemicals and functional materials. Its potential extends to the agrochemical and dye industries, where its solubility and reactivity can be leveraged.

The development of functional materials from fluorinated benzoic acid derivatives is an active area of research. For instance, fluorinated benzoic acids have been investigated as components in the formation of liquid crystals, where the fluorine atoms can influence the mesophase behavior and physical properties of the material. While direct applications of this compound in materials like OLEDs or performance polymers are not yet widely reported in public literature, its structural motifs are consistent with those used in the development of such advanced materials. The combination of a rigid aromatic core with polar and halogenated substituents provides a foundation for designing molecules with specific electronic and self-assembly properties.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-bromo-4-fluoro-2-methoxybenzene |

| 3-bromo-6-fluoro-2-methoxybenzamide |

| Diisopropylamine |

| n-Butyllithium (n-BuLi) |

| Oxalyl chloride |

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Greener Synthetic Routes

The current synthesis of polyfunctionalized aromatic compounds like 3-Bromo-6-fluoro-2-methoxybenzoic acid often relies on traditional methods that may involve harsh conditions, stoichiometric reagents, and halogenated solvents. A significant future challenge lies in developing more environmentally benign synthetic pathways. Future research should focus on minimizing waste, reducing energy consumption, and utilizing less hazardous materials. organic-chemistry.orggoogle.com

Key areas for development include:

Catalytic C-H Activation: Direct, late-stage functionalization of a simpler benzoic acid precursor through catalytic C-H activation would be a highly atom-economical approach. nih.govresearchgate.net Research into selective, regiocontrolled C-H bromination, fluorination, and methoxylation catalyzed by transition metals could streamline the synthesis.

Photochemical Methods: Photo-oxidation and other light-induced reactions offer a green alternative to traditional oxidation methods for creating the carboxylic acid group from a toluene precursor, potentially under milder, metal-free conditions. organic-chemistry.orggoogle.com

Benign Solvents: A shift from conventional organic solvents to greener alternatives like water, supercritical fluids, or bio-based solvents is crucial. For instance, developing aqueous solid-phase synthesis strategies could significantly reduce toxic solvent use. nih.gov

Renewable Feedstocks: Long-term research could explore the synthesis of the aromatic core from renewable, non-petroleum-based feedstocks.

A comparative overview of traditional versus potential greener synthetic strategies is presented below.

| Feature | Traditional Synthetic Route | Potential Greener Route |

| Starting Material | Multi-step synthesis from pre-functionalized aromatics | Simpler aromatic precursor (e.g., 2-methoxybenzoic acid) |

| Key Transformations | Stoichiometric bromination, diazotization/fluorination | Catalytic C-H activation for halogenation and methoxylation |

| Solvents | Halogenated solvents (e.g., chloroform, dichloromethane) | Water, ethyl acetate, or solvent-free conditions organic-chemistry.org |

| Energy Input | Often requires high temperatures and pressures | Photochemical or ambient temperature catalytic reactions |

| Byproducts | Significant inorganic salt waste, heavy metal residues | Reduced waste streams, recyclable catalysts |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The dense functionalization of this compound provides a platform for exploring novel chemical reactivity. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine, bromine, and carboxylic acid groups creates a unique electronic environment that could lead to unprecedented transformations.

Future research could investigate:

Selective C-H Functionalization: The molecule possesses two remaining C-H bonds on the aromatic ring. Developing catalysts that can selectively functionalize one of these positions in the presence of the existing substituents is a significant challenge. researchgate.net Carboxylic acid-directed ortho-C-H activation is a well-known strategy, but achieving selectivity for the C-H bond meta to the carboxyl group remains a frontier. nih.govresearchgate.net

Orthogonal Reactivity: A major unresolved challenge is the development of orthogonal reaction conditions that allow for the selective transformation of one functional group while leaving the others intact. This includes selective cross-coupling at the C-Br bond, nucleophilic aromatic substitution (SNAr) at the C-F bond, or modifications of the carboxylic acid.

Decarboxylative Cross-Coupling: The carboxylic acid group itself could be used as a synthetic handle in decarboxylative coupling reactions, providing a novel route to biaryl compounds or other complex structures.

Integration with Flow Chemistry and Automated Synthesis Platforms

Transitioning the synthesis and derivatization of this compound from batch processing to continuous flow chemistry presents a significant opportunity for process intensification and safety improvement. amt.ukrsc.org Flow chemistry offers superior control over reaction parameters like temperature, pressure, and mixing, which is particularly advantageous for potentially hazardous reactions like nitrations or halogenations. amt.ukvapourtec.com

Key future directions include:

Multi-step Telescoped Synthesis: Designing a continuous flow process where multiple synthetic steps are "telescoped" into a single, uninterrupted sequence would dramatically improve efficiency and reduce manual handling and purification steps. rsc.org

Automated Library Synthesis: Integrating flow reactors with automated systems and machine learning algorithms could enable high-throughput synthesis of a library of derivatives. vapourtec.com This would accelerate the discovery of new drug candidates or materials by rapidly generating and screening molecular diversity. nih.gov

Process Analytical Technology (PAT): Implementing real-time monitoring and analysis within a flow setup would allow for precise control and optimization of reaction outcomes, leading to higher yields and purity. rsc.org

| Advantage of Flow Chemistry | Application to this compound Synthesis |

| Enhanced Safety | Improved management of exothermic reactions and handling of hazardous reagents. rsc.org |

| Improved Efficiency | Faster reaction times due to superior heat and mass transfer; reduced downtime between batches. amt.uk |

| Scalability | Seamless scaling from laboratory research to pilot or production scale by "numbering up" or "sizing up" reactors. rsc.org |

| Reproducibility | Precise control over reaction conditions ensures high batch-to-batch consistency. rsc.org |

| Automation | Enables high-throughput experimentation and library synthesis for drug discovery. nih.govvapourtec.com |

Advanced Computational Design of Derivatives with Tailored Reactivity

Computational chemistry offers a powerful tool for accelerating research by predicting molecular properties and reactivity, thereby guiding experimental efforts. scielo.org.za For this compound and its derivatives, density functional theory (DFT) and other in silico methods can provide profound insights. acs.orgnih.gov

Future computational studies could focus on:

Predicting Site Selectivity: Calculating parameters like atomic charges, frontier molecular orbital coefficients, and Fukui functions can help predict the most reactive sites for electrophilic, nucleophilic, or radical attack, guiding the development of selective transformations. scielo.org.za

Designing Novel Ligands and Catalysts: Computational modeling can be used to design catalysts specifically tailored for the selective C-H functionalization of this substituted aromatic ring.

Structure-Property Relationships: For applications in materials science or medicinal chemistry, computational tools can predict how modifications to the core structure will affect properties like electronic absorption, liquid crystal behavior, or binding affinity to a biological target. nih.govnih.gov This allows for the rational design of new molecules with desired functions.

Expanding Utility in Emerging Areas of Chemical Research

As a functionalized building block, this compound holds potential for use in several emerging research areas. Its utility is derived from the combination of a carboxylic acid for linking, a bromine atom for cross-coupling, and a fluorine atom for modulating electronic and biological properties.

Potential emerging applications include:

Medicinal Chemistry and Chemical Biology: The compound can serve as a scaffold for the synthesis of novel bioactive molecules. annexechem.com The fluorine and methoxy groups can fine-tune properties like metabolic stability and cell permeability, while the bromine provides a handle for late-stage functionalization to create analogues for structure-activity relationship (SAR) studies. nih.govnih.gov

Materials Science: Benzoic acid derivatives are precursors to liquid crystals and covalent organic frameworks (COFs). nih.govsemanticscholar.org The specific substitution pattern of this molecule could lead to new materials with unique self-assembly, optical, or porous properties. nih.govrsc.org

Organocatalysis: The carboxylic acid moiety could be leveraged in the design of new hydrogen-bond-donating organocatalysts, potentially immobilized on a solid support for enhanced reusability. nih.gov

Strategies for Asymmetric Synthesis of Chiral Derivatives (if applicable)

While this compound is an achiral molecule, it can serve as a prochiral precursor for the synthesis of valuable chiral derivatives. The development of methods to control stereochemistry in reactions involving this scaffold is a key challenge for future research. uwindsor.ca

Strategies could include:

Atroposelective Synthesis: By introducing bulky substituents through reactions at the bromine or a C-H position, it may be possible to create derivatives that exhibit axial chirality (atropisomerism) due to restricted rotation around a single bond. nih.gov Developing catalytic methods to control the stereochemistry of this axis would be a significant synthetic achievement.

Chiral Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to the carboxylic acid group could be used to direct the stereoselective introduction of a new chiral center elsewhere on the molecule. uvic.ca The auxiliary could then be removed to yield the enantiomerically enriched product.

Asymmetric Catalysis: A more elegant approach involves the direct use of a chiral catalyst to differentiate between prochiral faces or groups in a reaction, converting the achiral starting material into a chiral product. uvic.canih.gov For example, asymmetric hydrogenation of a derivative or an asymmetric coupling reaction could install a stereocenter.

Q & A

Basic: What synthetic strategies are effective for preparing 3-Bromo-6-fluoro-2-methoxybenzoic acid, and how are intermediates validated?

Answer:

A common approach involves functionalizing benzoic acid precursors through sequential halogenation and methoxylation. For example:

Halogenation: Bromine or fluorine groups can be introduced via electrophilic substitution using catalysts like FeBr₃ or AgF.

Methoxy Group Introduction: Methoxylation via nucleophilic aromatic substitution (e.g., using NaOMe/CuI under reflux) .

Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is used to isolate intermediates.

Validation:

- HPLC-MS monitors reaction progress (retention time ~8.2 min, [M-H]⁻ = 262.96 m/z).

- ¹H NMR confirms regiochemistry (e.g., methoxy singlet at δ 3.85 ppm; aromatic protons split due to substituents) .

Advanced: How can regioselectivity challenges in bromination/fluorination be addressed for methoxybenzoic acid derivatives?

Answer:

Regioselectivity is influenced by electronic and steric factors:

- Electron-Directing Groups: Methoxy (ortho/para-directing) competes with COOH (meta-directing). Use low-temperature bromination (≤0°C) to favor para-bromination relative to COOH .

- Fluorination: AgF-mediated electrophilic fluorination selectively targets electron-rich positions.

- Flow Chemistry: Continuous flow systems improve control over reaction parameters (e.g., residence time, temperature) to minimize side products .

Data Contradiction Example:

Traditional batch methods report <60% yield due to over-halogenation, while flow systems achieve >80% yield by precise reagent mixing .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Advanced: How do electron-withdrawing substituents (Br, F) influence the reactivity of the benzoic acid moiety in cross-coupling reactions?

Answer:

- Acidity Enhancement: Br and F increase COOH acidity (pKa ~2.1 vs. ~4.2 for unsubstituted benzoic acid), facilitating deprotonation in metal-catalyzed reactions .

- Suzuki Coupling: Use Pd(PPh₃)₄ with aryl boronic acids (e.g., 2-methoxyphenylboronic acid) in DMF/H₂O (80°C, 12h).

Challenges: - Steric hindrance from methoxy may reduce coupling efficiency. Optimize with bulkier ligands (e.g., XPhos) .

- Competing decarboxylation observed at >100°C; monitor via TLC (Rf shift from 0.3 to 0.7 in 1:1 hexane/EtOAc) .

Basic: What safety protocols are essential when handling hazardous byproducts (e.g., HBr, HF) during synthesis?

Answer:

- Neutralization: Trap HBr/HF gases with NaOH scrubbers.

- Waste Management: Separate halogenated waste for licensed disposal (prevents environmental contamination) .

- PPE: Use acid-resistant gloves (e.g., nitrile), fume hoods, and face shields during quenching steps.

Advanced: How can computational methods (e.g., DFT) predict substituent effects on reaction pathways?

Answer:

- DFT Calculations: Optimize transition states (e.g., Gaussian 16, B3LYP/6-31G*) to compare activation energies for bromination at ortho vs. para positions.

- Hammett Constants: σₚ values (Br: +0.23, F: +0.34) predict electron-withdrawing effects on reaction rates .

Case Study: Meta-bromination is disfavored (ΔG‡ = +8.2 kcal/mol vs. para), aligning with experimental yields .

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

- Accelerated Degradation Studies: Store samples at 40°C/75% RH for 6 months. Monitor via:

- HPLC: Degradation products (e.g., demethylated analogs) appear as new peaks (retention time shifts).

- Karl Fischer Titration: Moisture content <0.1% ensures stability .

Recommendation: Store in amber vials under N₂ at -20°C for long-term stability.

Advanced: What strategies resolve contradictions in reported melting points across literature sources?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.